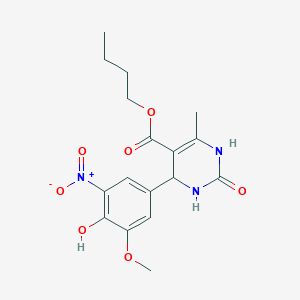![molecular formula C26H22N4O3S2 B11641072 2-[(furan-2-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11641072.png)
2-[(furan-2-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (5Z)-5-[(2-{[(FURAN-2-YL)METHYL]AMINO}-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a pyrido[1,2-a]pyrimidine core, and a thiazolidinone moiety, making it an interesting subject for research in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[(Furan-2-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-on umfasst mehrere Schritte, die jeweils spezifische Reagenzien und Bedingungen erfordern. Der Syntheseweg beginnt typischerweise mit der Herstellung von Furan-2-ylmethylamin, das dann mit anderen Zwischenprodukten zu der endgültigen Verbindung umgesetzt wird. Die Reaktionsbedingungen umfassen oft kontrollierte Temperaturen, spezifische Lösungsmittel und Katalysatoren, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Skalierung der Labor-Synthesemethoden umfassen. Dazu gehört die Optimierung der Reaktionsbedingungen für größere Volumina, die Sicherstellung einer konsistenten Qualitätskontrolle und die Implementierung effizienter Reinigungsprozesse. Der Einsatz von automatisierten Reaktoren und kontinuierlichen Fließsystemen könnte die Produktionseffizienz verbessern und die Kosten senken.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-[(Furan-2-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nucleophilen oder elektrophilen Substitutionsreaktionen teilnehmen, abhängig von den beteiligten funktionellen Gruppen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel unter sauren oder basischen Bedingungen.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und katalytische Hydrierung.
Substitution: Halogenierungsmittel, Nucleophile und Elektrophile unter verschiedenen Bedingungen (z. B. Temperatur, Lösungsmittel).
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So kann beispielsweise die Oxidation zu entsprechenden Oxiden führen, während die Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
2-[(Furan-2-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-on hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, wie z. B. antimikrobielle oder Antikrebsaktivitäten.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen und als Leitstruktur für die Medikamentenentwicklung.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-[(Furan-2-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Furosemid: Ein Diuretikum mit einer ähnlichen Furan-2-ylmethylgruppe.
Benzimidazole: Verbindungen mit einer ähnlichen Pyrido[1,2-a]pyrimidin-4-on-Kernstruktur.
Einzigartigkeit
2-[(Furan-2-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-on ist aufgrund seiner Kombination aus funktionellen Gruppen und strukturellen Merkmalen einzigartig, die spezifische chemische und biologische Eigenschaften verleihen, die in anderen ähnlichen Verbindungen nicht vorkommen.
Eigenschaften
Molekularformel |
C26H22N4O3S2 |
|---|---|
Molekulargewicht |
502.6 g/mol |
IUPAC-Name |
(5Z)-5-[[2-(furan-2-ylmethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H22N4O3S2/c1-17-7-5-12-29-23(17)28-22(27-16-19-10-6-14-33-19)20(24(29)31)15-21-25(32)30(26(34)35-21)13-11-18-8-3-2-4-9-18/h2-10,12,14-15,27H,11,13,16H2,1H3/b21-15- |
InChI-Schlüssel |
VLUWSQRYENVRLX-QNGOZBTKSA-N |
Isomerische SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4)NCC5=CC=CO5 |
Kanonische SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)NCC5=CC=CO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11640995.png)
![2-{[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B11641000.png)
![N-(4-acetylphenyl)-2-{[3-cyano-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11641014.png)

![N-tert-butyl-5-{4-[(2,5-dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11641022.png)
![3-ethyl-2-[(2-phenylethyl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11641023.png)
![4-{[2-(4-Propoxyphenyl)quinazolin-4-yl]oxy}benzonitrile](/img/structure/B11641029.png)

![(4E)-3-methyl-4-({[(3,4,5-trimethoxyphenyl)carbonyl]oxy}imino)cyclohexa-2,5-dien-1-one](/img/structure/B11641052.png)
![(5Z)-5-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(pyridin-3-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11641059.png)
ammonio}propane-1-sulfonate](/img/structure/B11641064.png)
![N,N-dibutyl-N'-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)imidoformamide](/img/structure/B11641070.png)
![2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B11641080.png)
